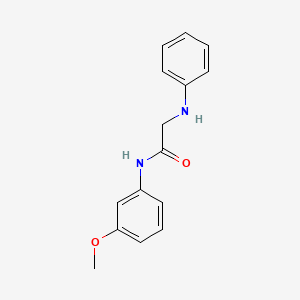

N-(3-methoxyphenyl)-2-(phenylamino)acetamide

Descripción general

Descripción

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is an organic compound with a complex structure that includes both methoxy and phenylamino functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(phenylamino)acetamide typically involves the reaction of 3-methoxyaniline with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution Reactions

The phenylamino group facilitates electrophilic substitutions, particularly at the ortho and para positions of the aromatic ring. Key reactions include:

Nitration :

-

Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro derivatives. The methoxy group directs substitution to specific positions based on its electron-donating effects.

Halogenation :

-

Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃ or Br₂/FeBr₃), producing halogenated analogs such as N-(3-methoxyphenyl)-2-(4-bromophenylamino)acetamide .

Sulfonation :

-

Treatment with fuming sulfuric acid introduces sulfonic acid groups, enabling further derivatization into sulfonamides or sulfonyl chlorides .

Condensation and Cyclization Reactions

The acetamide moiety participates in condensation reactions with active methylene compounds:

Knoevenagel Condensation :

-

Reacts with aldehydes (e.g., salicylaldehyde) in the presence of L-proline to form pyrano[3,2-c]chromenones via intramolecular cyclization .

-

Example mechanism:

Triethylorthoformate-Mediated Condensation :

Amide Hydrolysis

-

Acidic or basic hydrolysis cleaves the acetamide bond:

Methoxy Group Demethylation

-

BBr₃ in CH₂Cl₂ removes the methoxy group, forming N-(3-hydroxyphenyl)-2-(phenylamino)acetamide.

Pharmaceutical Intermediates

-

Serves as a precursor for PDE4 inhibitors (e.g., apremilast analogs) and melatonin receptor ligands .

-

Dimerization via ethylene glycol linkers enhances binding affinity at MT₁/MT₂ receptors .

Tyrosinase Inhibitors

-

Derivatives like phenylamino quinazolinones show IC₅₀ values as low as 17.02 μM, with enhanced activity from electron-withdrawing substituents (e.g., nitro groups) .

Comparative Reactivity of Structural Analogs

| Compound | Reactivity Difference | Key Application |

|---|---|---|

| N-(4-methoxyphenyl) analog | Higher electrophilic substitution at para position | Anti-inflammatory agents |

| N-(3-chlorophenyl) analog | Enhanced halogen bonding in enzyme inhibition | Kinase inhibitors |

| N-(3-nitrophenyl) analog | Electron-withdrawing nitro group stabilizes transition states | Antibacterial agents |

Scale-Up Modifications

This compound’s versatility in electrophilic substitutions, condensations, and bioactivity-driven derivatization underscores its importance in medicinal and synthetic chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo pharmacokinetics.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(3-methoxyphenyl)-2-(phenylamino)acetamide has been investigated for its potential applications across various scientific domains:

Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution, allowing for further derivatization and exploration of its chemical properties.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown its potential to inhibit cell proliferation in vitro, suggesting its utility in cancer research .

- Mechanism of Action : Molecular docking studies reveal that this compound interacts with key proteins involved in cancer cell survival pathways, indicating a mechanism that may involve modulation of apoptosis and cell cycle control .

Medicine

- Drug Development : The compound is being explored for its potential as a therapeutic agent in drug development, particularly for conditions related to cancer and microbial infections. Its unique structural features may enhance its efficacy and bioavailability compared to similar compounds .

Case Studies and Research Findings

Several studies have been conducted to investigate the properties and applications of this compound:

- Antiproliferative Activity Study : This study evaluated the compound's ability to inhibit cell growth across various concentrations using MTT assays, demonstrating effective antiproliferative properties against cancer cell lines .

- Mechanistic Insights : Further research employed molecular docking techniques to elucidate how this compound binds to proteins involved in critical cellular processes, enhancing understanding of its therapeutic potential .

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenyl)-2-(phenylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-methoxyphenyl)maleimide

- N-(3-methoxyphenyl)picrylamine

Uniqueness

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and efficacy in various applications.

Actividad Biológica

N-(3-methoxyphenyl)-2-(phenylamino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both methoxy and phenylamino functional groups, contributing to its unique chemical reactivity and biological profile. The molecular formula is with a molecular weight of 256.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modify the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (DU-145), and bladder (T24) cancer cells .

Anticancer Properties

A series of studies have evaluated the antiproliferative effects of this compound on different cancer cell lines:

- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective inhibition of cell growth. Similar studies have shown comparable results in DU-145 and T24 cell lines .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound, showing effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

- Study on Antiproliferative Activity : In a study involving several analogs of 2-arylamino compounds, this compound was shown to inhibit cell proliferation effectively in vitro. The study utilized MTT assays to assess viability across different concentrations .

- Mechanistic Insights : Molecular docking studies suggested that this compound interacts with key proteins involved in cancer cell survival pathways, including apoptosis regulation and cell cycle control .

- Comparative Analysis : Compared to other similar compounds, this compound exhibited unique properties that enhance its stability and solubility, making it a promising candidate for further drug development .

Propiedades

IUPAC Name |

2-anilino-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)11-16-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLQOZBXRPZFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.